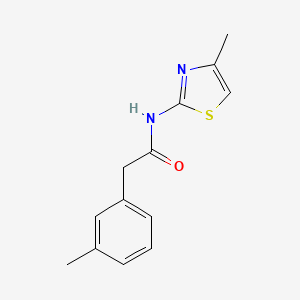
2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is an organic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the thiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is believed to involve the inhibition of COX-2 activity. This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting COX-2, this compound can reduce the production of prostaglandins and therefore reduce inflammation and pain. Additionally, the induction of apoptosis in cancer cells suggests that this compound may have other mechanisms of action that are not yet fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of COX-2 and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments include its diverse biological activities and low toxicity. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor effects, making it a useful tool for studying these processes. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound to use in lab experiments.
The limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects. This compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound may have off-target effects that are not yet fully understood, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action, particularly its ability to induce apoptosis in cancer cells. Understanding the mechanism of action of this compound can help to optimize its use as a therapeutic agent. Another direction is to study the structure-activity relationship of this compound and its analogues, which can help to identify more potent and selective compounds. Additionally, the use of this compound in combination with other therapeutic agents can be explored, as it may have synergistic effects with other compounds.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 3-methylbenzoyl chloride with 4-methyl-2-thiazolamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. This method has been optimized for high yield and purity and has been reported in the literature.
Applications De Recherche Scientifique
2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)7-12(16)15-13-14-10(2)8-17-13/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVFDKMNUVDHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

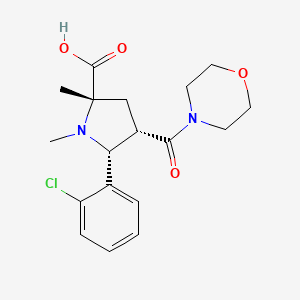
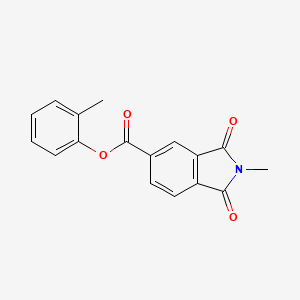
![ethyl {3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5323488.png)
![N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5323496.png)
![N-[(2R)-tetrahydrofuran-2-ylmethyl]-7-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5323507.png)
![2-[2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5323512.png)

![N-1-adamantyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5323521.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)
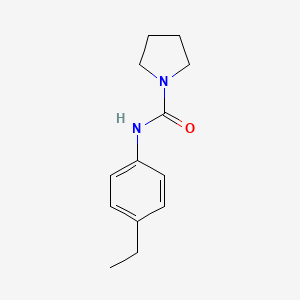
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323552.png)
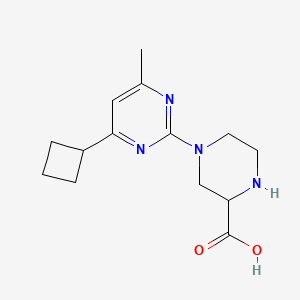
![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)